molecular formula C7H9IN2O2 B11712356 methyl 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylate

methyl 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B11712356
M. Wt: 280.06 g/mol
InChI Key: WLAXOIUBDKOWTG-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-iodo-1,5-dimethyl-1H-pyrazole with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in palladium-catalyzed cross-coupling reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions to replace the iodine atom.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

    Acids or Bases: For hydrolysis of the ester group.

Major Products Formed

    Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

    Carboxylic Acids: From ester hydrolysis.

Scientific Research Applications

Methyl 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine and methyl groups can influence the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylate stands out due to its specific substitution pattern, which can impart unique reactivity and biological activity. The presence of both iodine and methyl groups can enhance its utility in cross-coupling reactions and potentially improve its pharmacokinetic properties in medicinal applications.

Properties

Molecular Formula

C7H9IN2O2

Molecular Weight

280.06 g/mol

IUPAC Name

methyl 3-iodo-1,5-dimethylpyrazole-4-carboxylate

InChI

InChI=1S/C7H9IN2O2/c1-4-5(7(11)12-3)6(8)9-10(4)2/h1-3H3

InChI Key

WLAXOIUBDKOWTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)I)C(=O)OC

Origin of Product

United States

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